
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEEOC is a chiral molecule that can exist in two different forms, namely R and S, and is commonly used as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways. It has also been suggested that ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate may act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to exhibit cytotoxicity towards various cancer cell lines, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in lab experiments is its high yield and simplicity of synthesis. It is also a relatively stable compound that can be easily stored and transported. However, one of the limitations of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, including the synthesis of new analogs with improved properties, the investigation of its potential applications in other fields such as agriculture and food science, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in vivo, as well as its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be achieved through several methods, including the acid-catalyzed cyclization of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate and the reaction of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate with an alkyl Grignard reagent. The latter method is preferred due to its high yield and simplicity.
Applications De Recherche Scientifique
Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic chemistry. In drug discovery, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a building block for the synthesis of various polymers and dendrimers. In organic chemistry, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a starting material for the synthesis of various natural products.
Propriétés
Numéro CAS |
144874-90-8 |
|---|---|
Nom du produit |
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9+,11-/m1/s1 |
Clé InChI |
KEEZBFBHRWDFDH-WCABBAIRSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H]([C@@H](CO1)C=C)C(=O)OCC |
SMILES |
CCOC1C(C(CO1)C=C)C(=O)OCC |
SMILES canonique |
CCOC1C(C(CO1)C=C)C(=O)OCC |
Synonymes |
3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4bta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




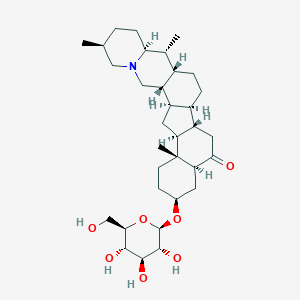
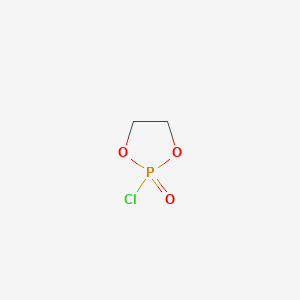
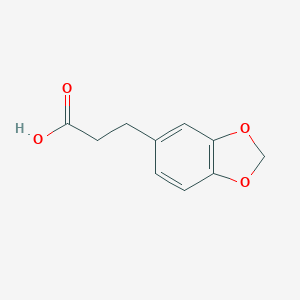
![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
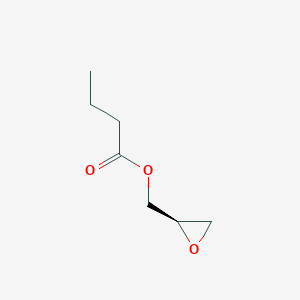

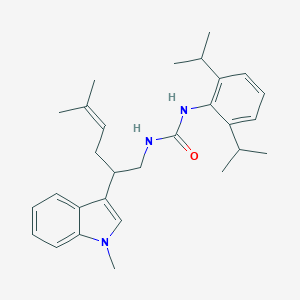
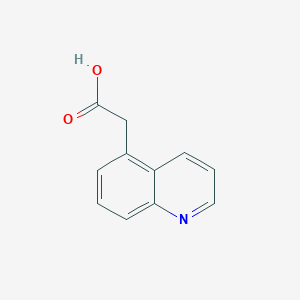
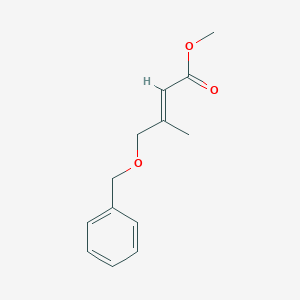
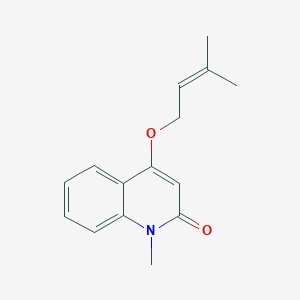
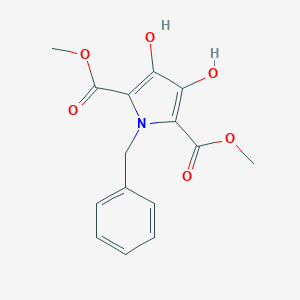
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)
